molecular formula C13H14N2 B6303454 2-Ethyl-3-phenylamino-pyridine CAS No. 2055683-21-9

2-Ethyl-3-phenylamino-pyridine

Cat. No. B6303454
CAS RN: 2055683-21-9
M. Wt: 198.26 g/mol
InChI Key: NQWFVHINRVFHSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-3-phenylamino-pyridine (2-EPAP) is a heterocyclic compound with a wide range of applications in pharmaceuticals, agrochemicals, and other industries. It has a unique structure that makes it an ideal candidate for a variety of synthetic reactions. 2-EPAP is also known to have significant biological activity, making it a valuable tool for scientific research. Additionally, the advantages and limitations of using 2-EPAP in lab experiments will be explored, as well as potential future directions for research.

Mechanism of Action

2-Ethyl-3-phenylamino-pyridine has been found to act as an inhibitor of several enzymes, including cytochrome P450 enzymes and the enzyme cyclooxygenase. It has also been found to inhibit the activity of several other enzymes, including tyrosine kinase, phosphodiesterase, and protein kinase C.
Biochemical and Physiological Effects
2-Ethyl-3-phenylamino-pyridine has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the release of inflammatory mediators, such as prostaglandins and leukotrienes. It has also been found to reduce the production of reactive oxygen species and to increase the production of nitric oxide. Additionally, 2-Ethyl-3-phenylamino-pyridine has been found to have anti-cancer properties, as well as anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

The use of 2-Ethyl-3-phenylamino-pyridine in laboratory experiments has a number of advantages. It is relatively inexpensive and can be synthesized in a relatively short amount of time. Additionally, it is relatively stable and can be stored for long periods of time. The main limitation of using 2-Ethyl-3-phenylamino-pyridine in laboratory experiments is that it can be toxic if not handled properly.

Future Directions

The potential future directions for research involving 2-Ethyl-3-phenylamino-pyridine include further studies on its mechanism of action, its effects on various diseases, and its potential applications in pharmaceuticals and agrochemicals. Additionally, further research could be done to investigate the potential side effects of 2-Ethyl-3-phenylamino-pyridine, as well as to explore its potential use in the treatment of cancer. Additionally, further research could be done to explore the potential of using 2-Ethyl-3-phenylamino-pyridine in combination with other compounds for therapeutic purposes.

Synthesis Methods

2-Ethyl-3-phenylamino-pyridine can be synthesized in a number of ways, including the reaction of 2-methyl-3-phenylamino-pyridine with ethyl iodide, the reaction of 2-methyl-3-phenylamino-pyridine with ethyl bromide, and the reaction of 2-methyl-3-phenylamino-pyridine with ethyl chloride. All of these reactions require the use of a base to catalyze the reaction.

Scientific Research Applications

2-Ethyl-3-phenylamino-pyridine has been used in a variety of scientific research applications, including the study of enzyme inhibitors, the synthesis of new drugs, and the study of biological processes. It has also been used to study the effects of environmental toxins on human health, as well as to study the effects of various drugs on the human body.

properties

IUPAC Name

2-ethyl-N-phenylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-2-12-13(9-6-10-14-12)15-11-7-4-3-5-8-11/h3-10,15H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWFVHINRVFHSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC=N1)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-3-phenylamino-pyridine

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